
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a compound with significant industrial and research applications. The compound is known for its unique chemical structure, which includes both isocyanate and hydroxyl functional groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of polymers and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate product. The process requires careful handling of phosgene, a highly toxic reagent, and is typically conducted in a well-ventilated fume hood with appropriate safety measures in place .
2-ethyl-2-(hydroxymethyl)propane-1,3-diol is synthesized through the aldol condensation of formaldehyde with isobutyraldehyde, followed by hydrogenation. The reaction conditions include the use of a base catalyst and a hydrogenation catalyst, such as palladium on carbon, under elevated pressure and temperature .
Industrial Production Methods
Industrial production of 1,3-Diisocyanato-2-methylbenzene involves large-scale phosgenation of 2-methyl-1,3-phenylenediamine. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality .
For 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, industrial production typically involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize throughput. The use of advanced catalysts and process control systems ensures high efficiency and product consistency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes a variety of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization: Can polymerize with polyols to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol participates in:
Esterification: Reacts with carboxylic acids to form esters.
Etherification: Reacts with alkyl halides to form ethers.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Alcohols and Amines: For addition reactions with 1,3-Diisocyanato-2-methylbenzene.
Polyols: For polymerization reactions.
Carboxylic Acids and Alkyl Halides: For esterification and etherification reactions with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Major Products
Urethanes and Ureas: From addition reactions of 1,3-Diisocyanato-2-methylbenzene.
Polyurethanes: From polymerization reactions.
Esters and Ethers: From reactions of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol
Aplicaciones Científicas De Investigación
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used in various scientific research applications, including:
Polymer Chemistry: As a monomer in the synthesis of polyurethanes and other polymers.
Material Science: In the development of advanced materials with specific mechanical and thermal properties.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Biotechnology: In the development of biocompatible materials for medical devices.
Mecanismo De Acción
The mechanism of action of 1,3-Diisocyanato-2-methylbenzene involves the reactivity of its isocyanate groups, which can form covalent bonds with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of polyurethanes and other polymers. The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol allow it to participate in various condensation reactions, forming esters, ethers, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): Similar in structure but lacks the hydroxyl functionality.
Hexamethylene Diisocyanate (HDI): Another diisocyanate used in polymer synthesis.
Trimethylolpropane (TMP): Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with different alkyl substituents
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality, allowing it to participate in a wider range of chemical reactions compared to compounds with only isocyanate or hydroxyl groups. This versatility makes it a valuable intermediate in the synthesis of complex molecules and advanced materials .
Propiedades
Número CAS |
9017-09-8 |
|---|---|
Fórmula molecular |
C15H20N2O5 |
Peso molecular |
308.33 g/mol |
Nombre IUPAC |
1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2-4H,1H3;7-9H,2-5H2,1H3 |
Clave InChI |
MPJSOYOHMTUDMZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O |
Números CAS relacionados |
9017-09-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
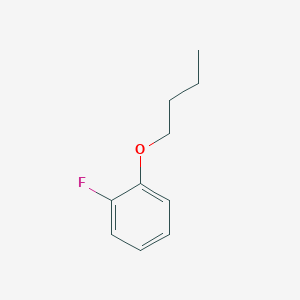
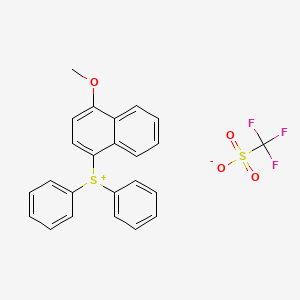

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
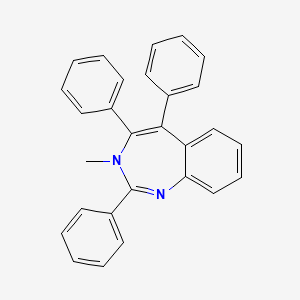

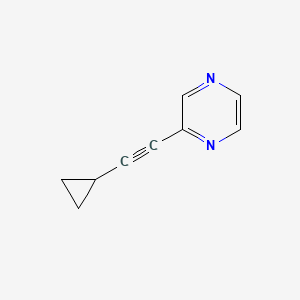
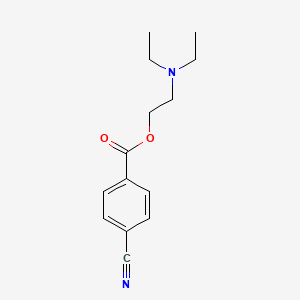
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)


